Licofelone metabolite M2
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Overview
Description
Licofelone metabolite M2 is a derivative of Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (LOX). This compound is known for its anti-inflammatory properties and is being studied for its potential therapeutic applications in various medical fields .
Preparation Methods
Licofelone metabolite M2 is synthesized through the metabolic pathway of Licofelone. The primary synthetic route involves the hydroxylation of Licofelone, which is catalyzed by specific cytochrome P450 enzymes. The reaction conditions typically involve the use of liver microsomes and NADPH as a co-substrate
Chemical Reactions Analysis
Licofelone metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Glucuronidation: This reaction involves the addition of glucuronic acid to the hydroxyl group, forming glucuronide conjugates.
Reduction and Substitution: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various cytochrome P450 enzymes. The major products formed from these reactions are hydroxylated and glucuronidated metabolites .
Scientific Research Applications
Licofelone metabolite M2 has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of dual COX/LOX inhibitors.
Biology: It helps in understanding the biological effects of Licofelone and its metabolites on cellular processes.
Medicine: It is being investigated for its potential therapeutic effects in treating inflammatory diseases, neurological disorders, and certain types of cancer
Mechanism of Action
Licofelone metabolite M2 exerts its effects by inhibiting the enzymes cyclooxygenase and 5-lipoxygenase. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, which are key mediators of inflammation . The compound also induces apoptosis in certain cancer cells through the mitochondrial pathway, independently of its effects on the arachidonic acid cascade .
Comparison with Similar Compounds
Licofelone metabolite M2 is unique due to its dual inhibition of COX and LOX enzymes. Similar compounds include:
Licofelone: The parent compound, which also inhibits COX and LOX enzymes.
Licofelone metabolite M3: Another metabolite of Licofelone, which undergoes glucuronidation.
Other dual COX/LOX inhibitors: These compounds share similar mechanisms of action but may differ in their metabolic pathways and therapeutic effects.
This compound stands out due to its specific metabolic pathway and its potential therapeutic applications in various medical fields.
Properties
CAS No. |
1033702-60-1 |
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Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-6-(hydroxymethyl)-6-methyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO3/c1-23(14-26)12-19-22(15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-20(27)28)25(19)13-23/h2-10,26H,11-14H2,1H3,(H,27,28) |
InChI Key |
YXBCQPMGSNLKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CO |
Origin of Product |
United States |
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